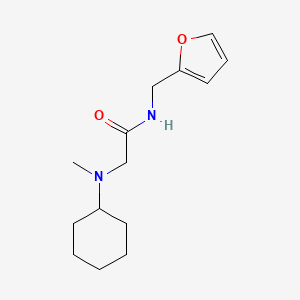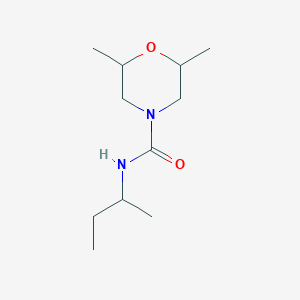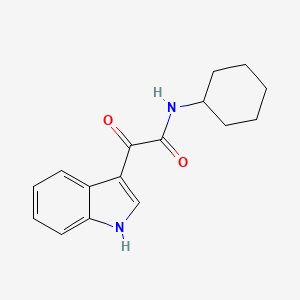
N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide
Overview
Description
N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide, commonly known as FHBA, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol but is insoluble in water. FHBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Scientific Research Applications
FHBA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, FHBA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases like Alzheimer's.
In biochemistry, FHBA has been used as a ligand for the detection and quantification of metal ions like copper and iron. It has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.
In biotechnology, FHBA has been used as a building block for the synthesis of functionalized nanoparticles and as a ligand for the immobilization of enzymes on solid supports.
Mechanism of Action
The mechanism of action of FHBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. FHBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to modulate the activity of various kinases like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
FHBA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate the activity of various enzymes and signaling pathways, which can have a significant impact on cellular processes like gene expression, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FHBA in lab experiments is its versatility. It can be used in a wide range of applications, including medicinal chemistry, biochemistry, and biotechnology. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using FHBA in lab experiments is its solubility. FHBA is insoluble in water, which can make it challenging to work with in aqueous environments. It is also relatively unstable under certain conditions, which can limit its shelf life and affect its performance in experiments.
Future Directions
There are several future directions for the research and development of FHBA. One potential direction is the further exploration of its anticancer activity and its potential use as a treatment for various types of cancer. Another potential direction is the development of new methods for the detection and quantification of metal ions using FHBA as a ligand. Additionally, the use of FHBA as a building block for the synthesis of functionalized nanoparticles and as a ligand for the immobilization of enzymes on solid supports has significant potential in biotechnology. Overall, FHBA is a versatile and promising compound that has a wide range of potential applications in various fields of research.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16-10-8-15(9-11-16)19(13-17-7-4-12-22-17)18(21)14-5-2-1-3-6-14/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLOHMDOLRRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![3-[(3-bromophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4719335.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)

![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719377.png)

![4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4719387.png)

